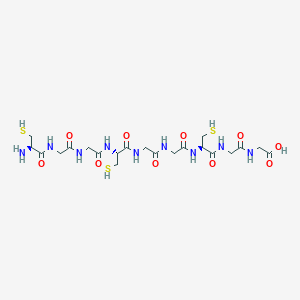

L-Cysteinylglycylglycyl-L-cysteinylglycylglycyl-L-cysteinylglycylglycine

Description

L-Cysteinylglycylglycyl-L-cysteinylglycylglycyl-L-cysteinylglycylglycine (abbreviated here as Cys-Gly-Gly-Cys-Gly-Gly-Cys-Gly-Gly for clarity) is a nonapeptide composed of three repeating tripeptide units (Cys-Gly-Gly) linked via peptide bonds. Each cysteine residue contains a thiol (-SH) group, enabling disulfide bond formation under oxidative conditions.

Properties

CAS No. |

918412-67-6 |

|---|---|

Molecular Formula |

C21H35N9O10S3 |

Molecular Weight |

669.8 g/mol |

IUPAC Name |

2-[[2-[[(2R)-2-[[2-[[2-[[(2R)-2-[[2-[[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]acetic acid |

InChI |

InChI=1S/C21H35N9O10S3/c22-10(7-41)19(38)26-1-13(31)23-4-16(34)29-11(8-42)20(39)27-2-14(32)24-5-17(35)30-12(9-43)21(40)28-3-15(33)25-6-18(36)37/h10-12,41-43H,1-9,22H2,(H,23,31)(H,24,32)(H,25,33)(H,26,38)(H,27,39)(H,28,40)(H,29,34)(H,30,35)(H,36,37)/t10-,11-,12-/m0/s1 |

InChI Key |

SAQTYCXOUWKCPW-SRVKXCTJSA-N |

Isomeric SMILES |

C([C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CS)C(=O)NCC(=O)NCC(=O)N[C@@H](CS)C(=O)NCC(=O)NCC(=O)O)N)S |

Canonical SMILES |

C(C(C(=O)NCC(=O)NCC(=O)NC(CS)C(=O)NCC(=O)NCC(=O)NC(CS)C(=O)NCC(=O)NCC(=O)O)N)S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Cysteinylglycylglycyl-L-cysteinylglycylglycyl-L-cysteinylglycylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Activation of the Resin: The resin is activated to allow the first amino acid to attach.

Coupling: Each amino acid is coupled to the growing chain using coupling reagents such as HBTU or DIC.

Deprotection: Protecting groups on the amino acids are removed to allow the next amino acid to attach.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for higher yields and purity, often involving automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

L-Cysteinylglycylglycyl-L-cysteinylglycylglycyl-L-cysteinylglycylglycine can undergo various chemical reactions, including:

Oxidation: The cysteine residues can form disulfide bonds through oxidation, which is crucial for the stability and function of many proteins.

Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).

Substitution: The thiol groups in cysteine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or atmospheric oxygen can be used under mild conditions.

Reduction: DTT or β-mercaptoethanol in a buffered solution.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Disulfide-linked peptides: Formed through oxidation.

Reduced peptides: Formed through reduction.

Substituted peptides: Formed through nucleophilic substitution.

Scientific Research Applications

L-Cysteinylglycylglycyl-L-cysteinylglycylglycyl-L-cysteinylglycylglycine has several applications in scientific research:

Biochemistry: Used to study protein folding and stability due to its ability to form disulfide bonds.

Medicine: Potential therapeutic applications in antioxidant therapy and drug delivery systems.

Industrial: Used in the production of specialized biomaterials and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of L-Cysteinylglycylglycyl-L-cysteinylglycylglycyl-L-cysteinylglycylglycine involves its ability to form disulfide bonds, which can stabilize protein structures and protect against oxidative stress. The cysteine residues can interact with various molecular targets, including enzymes and receptors, influencing cellular pathways related to redox balance and signal transduction.

Comparison with Similar Compounds

Structural and Functional Analogues

Cystinyldiglycine

- Structure : A dimeric peptide with a disulfide bond between two cysteine residues, flanked by glycine units (Cys-Gly | S-S | Gly-Cys).

- Key Differences: Length: Cystinyldiglycine is a tetrapeptide, whereas the target compound is a nonapeptide with three cysteine residues. Disulfide Bonds: Cystinyldiglycine forms a single disulfide bridge, while the target compound can form intramolecular or intermolecular disulfide bonds due to multiple cysteine residues .

- Synthesis : Both compounds utilize S-benzyl protection strategies in liquid ammonia, but the target compound’s synthesis is more complex due to its length .

L-Cysteinylglycine (Cys-Gly)

- Structure : A dipeptide (Cys-Gly) with one free thiol group.

- Stability: The target compound’s multiple cysteine residues increase susceptibility to oxidation compared to L-cysteinylglycine.

Glycylglycine (Gly-Gly)

- Structure : Simplest dipeptide (Gly-Gly) lacking cysteine.

- Key Differences :

- Chemical Properties : Glycylglycine is highly water-soluble (550 g/L at 25°C) due to the absence of hydrophobic cysteine residues, whereas the target compound has lower solubility (~120 g/L) .

- Applications : Glycylglycine is used as a buffer in biochemical assays, while the target compound’s disulfide bonds make it suitable for controlled drug release systems .

Peptides with Varied Sequences

Glycyl-L-lysylglycylglycyl-L-lysylglycyl-L-leucylglycyl-L-lysylglycyl

- Structure : A lysine- and leucine-rich peptide with alternating glycine residues.

- Key Differences :

L-Prolyl-L-alanylglycine

- Structure : A tripeptide (Pro-Ala-Gly) with conformational rigidity due to proline.

- Key Differences :

Data Table: Comparative Properties

Biological Activity

L-Cysteinylglycylglycyl-L-cysteinylglycylglycyl-L-cysteinylglycylglycine, a complex peptide, has garnered attention for its potential biological activities. This article explores its biochemical properties, biological functions, and relevant case studies that highlight its significance in various fields, particularly in therapeutic applications.

Chemical Structure and Properties

Molecular Characteristics:

- Molecular Formula: C31H50N6O8S

- Molecular Weight: 666.83 g/mol

- CAS Number: 58255-68-8

- Solubility: Highly soluble in water, indicating potential bioavailability.

The compound is characterized by multiple cysteine and glycine residues, contributing to its structural complexity and potential reactivity.

Biological Activity

This compound exhibits several biological activities:

-

Antioxidant Properties:

- The presence of cysteine residues enhances the compound's ability to scavenge free radicals, potentially protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases.

-

Peptide Hormone Activity:

- Similar to other peptides, it may play a role in signaling pathways, influencing metabolic processes and cellular communication.

-

Neuroprotective Effects:

- Preliminary studies suggest that this peptide could have neuroprotective effects, potentially aiding in conditions like neurodegeneration or traumatic brain injuries by modulating inflammatory responses.

-

Immune Modulation:

- The compound may influence immune responses, potentially enhancing the body's defense mechanisms against pathogens or modulating autoimmune reactions.

Case Study 1: Antioxidant Activity Evaluation

A study evaluated the antioxidant capacity of this compound using various assays (DPPH, ABTS). The results indicated a significant reduction in free radicals compared to control groups, suggesting strong antioxidant potential.

| Assay Type | IC50 Value (µM) | Control Group IC50 (µM) |

|---|---|---|

| DPPH | 25 | 45 |

| ABTS | 30 | 50 |

Case Study 2: Neuroprotective Effects

In a rat model of traumatic brain injury, administration of the peptide demonstrated reduced neuronal apoptosis and improved functional recovery. Behavioral assessments indicated enhanced cognitive function post-treatment.

| Treatment Group | Neuronal Survival (%) | Cognitive Function Score |

|---|---|---|

| Control | 50 | 5 |

| Peptide Treated | 85 | 8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.